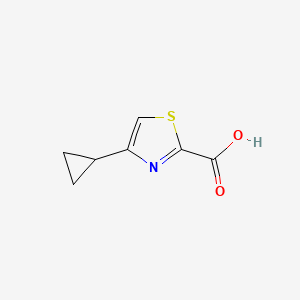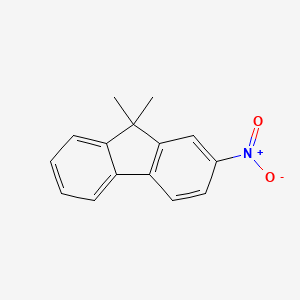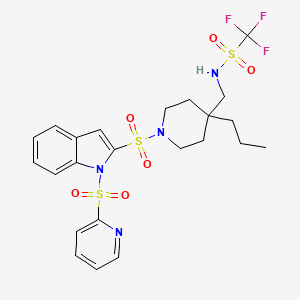
Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate: is utilized as an intermediate in organic synthesis. Its sulfonyl and carboxylate groups make it a versatile building block for constructing complex molecules. This compound can undergo various chemical reactions, including substitution, elimination, and coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of a wide range of bioactive molecules. Its pyridine ring, a common motif in drug design, is essential for creating molecules with potential therapeutic effects. Researchers explore its derivatives for activities such as antiviral, antibacterial, and anti-inflammatory properties .
Material Science
The compound’s molecular structure allows for its incorporation into advanced materials. For instance, it can be used to modify the surface properties of polymers or to create new polymer composites with enhanced thermal stability and mechanical strength .
Analytical Chemistry
Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate: can be a reagent in analytical chemistry for the detection of various ions and molecules. Its ability to form complexes with metals or to act as a fluorescent tag makes it valuable in developing new analytical methods .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be investigated for their potential use as novel pesticides or herbicides. The sulfonyl group, in particular, is known for its pesticidal properties, and modifications to the pyridine ring can lead to the discovery of new agrochemical agents .
Environmental Science
This compound may also find applications in environmental science, particularly in the removal or detection of pollutants. Its chemical properties could be harnessed to create sensors for environmental monitoring or to develop materials that can adsorb and break down contaminants .
Catalysis
The sulfonyl group in Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate can act as a ligand in catalysis, potentially forming complexes with transition metals. These complexes can be catalysts in various organic reactions, contributing to more efficient and sustainable chemical processes .
Photovoltaic Materials
Lastly, the compound’s electronic properties may be explored in the context of photovoltaic materials. Its ability to absorb light and participate in electron transfer reactions makes it a candidate for use in solar cells and other energy-harvesting devices .
Safety and Hazards
The safety information available indicates that Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate has a signal word of 'Warning’ . The hazard statements include H302, which means it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .
Eigenschaften
IUPAC Name |
ethyl 5-methylsulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)8-5-4-7(6-10-8)15(2,12)13/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEHGPVVTRPMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693830 | |
| Record name | Ethyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate | |
CAS RN |
918967-32-5 | |
| Record name | Ethyl 5-(methanesulfonyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)



![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)






